2-Bromo-3,5-dichlorobenzoic acid
Overview
Description
2-Bromo-3,5-dichlorobenzoic acid, also known as 2,3-dichloro-5-bromobenzoic acid, is a halogenated carboxylic acid. It is a white crystalline solid that is soluble in water and is used in various scientific research applications. This compound is often used as a starting material in the synthesis of other compounds, and has been studied for its biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Structural Characterization
2-Bromo-3,5-dichlorobenzoic acid is an intermediate in the synthesis of various compounds, including pyrimidine medicaments. Its synthesis from 3,5-dihydroxybenzoic acid and structural characterization through mass spectrometry have been investigated, highlighting its importance in the development of pharmaceuticals (Xu Dong-fang, 2000).
Halogen Bonding in Crystal Structures
The halogen bonds in isomeric compounds, including 2-bromo-4-chlorobenzoic acid, significantly influence their crystalline structures. Studies reveal different space groups for isomers, driven by O-HO hydrogen bonds and unique halogen bonded motifs. Such insights are crucial for understanding the supramolecular assembly and packing preferences in solid solutions, which could impact material science and pharmaceutical formulation (Titas Pramanik, M. Pavan, T. N. Guru Row, 2017).
Thermodynamic Properties
Critical evaluation of thermodynamic properties of halobenzoic acids, including bromo- and dichlorobenzoic acids, underscores the importance of computational chemistry and experimental consistency in understanding these compounds' physical and chemical behaviors. Such assessments aid in refining theoretical models and experimental techniques for a wide range of chemical compounds (R. Chirico et al., 2017).
Crystal Structures and Nonbonded Interactions
The crystal structures of dichlorobenzoic acids reveal significant insights into the nonbonded Cl·Cl contacts, which play a crucial role in dictating the crystallization and structural properties of these compounds. Such studies are fundamental to the design and development of new materials and pharmaceuticals by understanding the role of halogen interactions in molecular assembly (A. Pinkus, J. Kautz, Pallavi Ahobila-Vajjula, 2003).
Photodissociation Studies
Research into the photodissociation kinetics of bromochlorobenzenes, including bromo-3,5-dichlorobenzene, contributes to a deeper understanding of the dissociation dynamics of these molecules. Such studies are relevant in fields ranging from atmospheric chemistry to the design of light-sensitive materials, providing insights into the behavior of these compounds under ultraviolet radiation (D. Karlsson, J. Davidsson, 2008).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with a variety of biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It is known that benzoic acid derivatives can act as inhibitors or activators of their target proteins, depending on the specific context . The bromine and chlorine substitutions on the benzene ring may influence the compound’s interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives are known to participate in a variety of biochemical processes, potentially affecting multiple pathways depending on their specific targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It is known that benzoic acid derivatives can have a variety of effects, including modulation of enzyme activity and changes in cellular signaling .
Action Environment
The action, efficacy, and stability of 2-Bromo-3,5-dichlorobenzoic acid can be influenced by various environmental factors . These may include the pH of the environment, the presence of other molecules, and the specific conditions of the biological system in which the compound is acting .
Properties
IUPAC Name |
2-bromo-3,5-dichlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNYGLRBYWKIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301303014 | |
Record name | 2-Bromo-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15396-39-1 | |
Record name | 2-Bromo-3,5-dichlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15396-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3,5-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301303014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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